molecular formula C9H7N3O3 B14499292 Quinoxaline, 7-methoxy-5-nitro- CAS No. 64457-69-8

Quinoxaline, 7-methoxy-5-nitro-

Cat. No.: B14499292
CAS No.: 64457-69-8
M. Wt: 205.17 g/mol
InChI Key: CJEXBEAAVGZRFQ-UHFFFAOYSA-N
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Description

Quinoxaline, 7-methoxy-5-nitro- (CAS: 64457-69-8, molecular formula: C₉H₇N₃O₃) is a nitro- and methoxy-substituted quinoxaline derivative. Quinoxalines are nitrogen-containing heterocyclic compounds renowned for their broad applications in medicinal chemistry, materials science, and agrochemicals . The 7-methoxy and 5-nitro substituents on the quinoxaline scaffold confer distinct electronic and steric properties, influencing its reactivity and biological activity.

Properties

CAS No.

64457-69-8

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

7-methoxy-5-nitroquinoxaline

InChI

InChI=1S/C9H7N3O3/c1-15-6-4-7-9(11-3-2-10-7)8(5-6)12(13)14/h2-5H,1H3

InChI Key

CJEXBEAAVGZRFQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NC=CN=C2C(=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 7-methoxy-5-nitro-quinoxaline typically involves the condensation of 2-nitroaniline with a suitable methoxy-substituted diketone. One common method is the iron-catalyzed one-pot synthesis, which involves the transfer hydrogenative condensation of 2-nitroanilines with vicinal diols . This method is advantageous as it does not require external redox reagents or additional bases, and water is liberated as the sole byproduct.

Chemical Reactions Analysis

7-methoxy-5-nitro-quinoxaline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced using hydrogenation techniques.

    Substitution: The methoxy and nitro groups can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-methoxy-5-nitro-quinoxaline involves its interaction with various molecular targets. The nitro group can undergo bioreductive activation, leading to the formation of reactive oxygen species (ROS) that cause DNA damage . This mechanism is similar to that of other nitroaromatic compounds used in chemotherapy.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Quinoxaline derivatives vary significantly in biological activity and physicochemical properties based on substituent type, position, and electronic effects. Below is a comparative analysis with key analogues:

Compound Substituents Key Properties/Biological Activity References
7-Methoxy-5-nitroquinoxaline 5-NO₂, 7-OCH₃ Potential HDAC inhibition via zinc binding; moderate lipophilicity due to nitro group .
6-Chloro-7-nitroquinoxaline 6-Cl, 7-NO₂ Higher electrophilicity at C6; used as a precursor in agrochemical synthesis .
5-Methylquinoxaline 5-CH₃ Enhanced solubility in organic solvents; studied for antimicrobial and antitumor activity .
3-Methylquinoxaline (HCV inhibitors) 3-CH₃ on P2 quinoxaline Optimal substituent size for HCV protease inhibition; larger groups (e.g., isopropyl) reduce potency .
7-Chloro-2-methoxy-5-borylquinoxaline 7-Cl, 2-OCH₃, 5-boryl Boron-containing derivative with applications in Suzuki-Miyaura cross-coupling reactions .

Key Observations :

  • Nitro vs. Methoxy Substitution : Nitro groups enhance electrophilic reactivity and enzyme inhibition (e.g., HDAC binding ), while methoxy groups improve solubility but may reduce antimicrobial activity when replacing nitro groups .
  • Positional Effects: Substituents at the 5- and 7-positions (as in 7-methoxy-5-nitroquinoxaline) occupy distinct regions in enzyme pockets compared to 2- or 3-substituted derivatives. For example, 3-methyl substituents in HCV inhibitors optimize interactions with protease subsites , whereas 5-nitro groups in HDAC inhibitors facilitate zinc coordination .

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